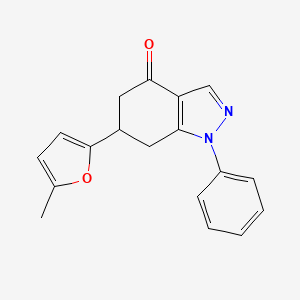

6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would have a three-dimensional shape determined by the arrangement of its atoms and the bonds between them. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. The presence of aromatic rings (like the furan and phenyl groups) could make it relatively stable, but other parts of the molecule might be more reactive. For example, the indazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Structural and Dynamic Studies

Research on similar compounds, such as "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," has been conducted to investigate their biological activities. These studies involve the synthesis of the compounds and their structural analysis, often through methods like X-ray crystallography, to understand their potential biological interactions and applications (Usova, Lysenko, & Krapivin, 2000).

Computational and Theoretical Analysis

Computational studies on the tautomerism of indazolone derivatives, including various tetrahydro-4H-indazol-4-ones, have been performed. These studies use methods ranging from semiempirical AM1 to advanced density functional calculations to determine the most stable forms of these compounds. This type of research is crucial for understanding the chemical behavior and potential reactivity of these molecules, providing insights into their applications in various fields (Pérez Medina, López, & Claramunt, 2006).

Application in Synthesis of Novel Compounds

Indazole derivatives, including those related to the compound , have been utilized as intermediates in the synthesis of novel compounds. For instance, the synthesis of spiro[indazole-5,3′-pyrazole] derivatives through 1,3-dipolar cycloaddition reactions showcases the utility of these compounds in creating complex molecular architectures with potential biological or material applications (Ren, Kuang, & Li, 2018).

Catalytic Applications

The structural features of certain indazole derivatives have been explored for their potential in catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic behavior and applications in polymerization processes, indicating the potential use of these compounds in the development of new catalytic systems (Dreier et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to have antiplatelet and anticoagulant activities .

Mode of Action

The compound’s interaction with its targets results in the inhibition of human platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane (TX)A 2 mimic . It also suppresses TXA 2 formations caused by collagen and arachidonic acid . Furthermore, it selectively inhibits TXA 2 synthase activity and shows a competitive antagonism on TXA 2 /prostaglandin H 2 receptor .

Biochemical Pathways

The compound affects the biochemical pathways involved in platelet aggregation and coagulation . It inhibits the synthesis of TXA 2 , a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation . It also impairs the intrinsic coagulation pathway, as indicated by the prolongation of the activated partial thromboplastin time (aPTT) with no changes in the prothrombin and thrombin time .

Pharmacokinetics

Similar compounds have been found to be orally active , suggesting that this compound may also have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of platelet aggregation and the prolongation of aPTT . These effects suggest that the compound may have therapeutic potential as an oral antithrombotic agent in the treatment of thromboembolic disorders .

properties

IUPAC Name |

6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZEWKUGIWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

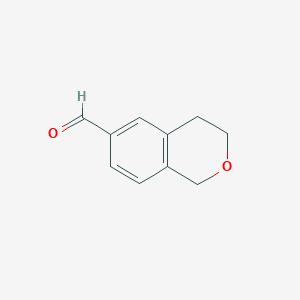

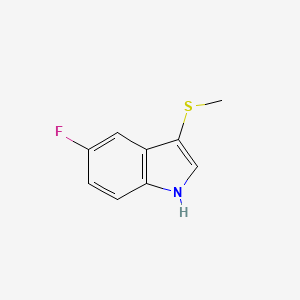

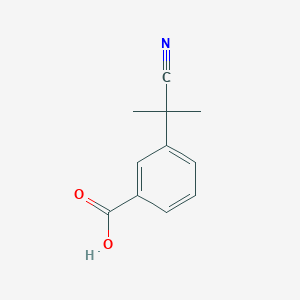

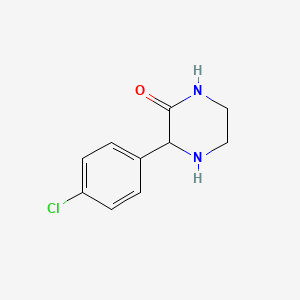

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.